5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17,11-3-4-11)14-5-6-15-10(8-14)7-12(13-15)9-1-2-9/h7,9,11H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXHCHXJWBIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a cyclopropyl-substituted hydrazine derivative, followed by cyclization with a suitable sulfonyl chloride to form the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the cyclopropyl groups.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield a sulfone, while reduction could lead to the formation of a cyclopropyl-substituted pyrazolo[1,5-a]pyrazine without the sulfonyl group .
Scientific Research Applications
5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies to understand the interactions of heterocyclic compounds with biological targets.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[1,5-a]pyrazine scaffold is versatile, with substitutions influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Properties
Key Observations:
- Substituent Diversity: The target compound’s cyclopropanesulfonyl group is unique among analogs, offering a balance of rigidity and polarity. In contrast, trifluoromethyl (CF₃) and nitro (NO₂) groups prioritize lipophilicity or electronic effects, respectively.
- Synthesis Complexity : Introducing the cyclopropanesulfonyl group likely requires specialized sulfonation steps, whereas CF₃ or Cl substituents may be added via nucleophilic substitution or cross-coupling reactions .
- Biological Relevance: Pyrazolo[1,5-a]quinoxaline analogs with hydrophobic chains (e.g., butyl/isobutyl) exhibit TLR7 antagonism (IC₅₀ = 8.2–10 µM) . The target compound’s cyclopropane rings may mimic these hydrophobic interactions, though activity remains unverified.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | logP (Predicted) | Solubility | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~2.1 (moderate) | Moderate (polar sulfonyl) | High (rigid structure) |
| 2-(Trifluoromethyl) analog | ~2.8 | Low (hydrophobic CF₃) | Moderate |
| 2-Cyclopropyl hydrochloride | ~1.5 | High (ionized form) | Moderate |
| 5-Methyl-2-nitro derivative | ~1.2 | Low (nitro group) | Low (reactive nitro) |
Key Insights:
- The sulfonyl group in the target compound improves solubility compared to CF₃ or nitro-substituted analogs, which are more lipophilic.
- Rigid cyclopropane rings may reduce metabolic degradation, a hypothesis supported by studies on spirocyclopropane-containing pyrazoloindoles .
Biological Activity
5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound belonging to the pyrazole family of heterocycles. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H17N3O2S
- Molecular Weight : 267.35 g/mol
- IUPAC Name : 2-cyclopropyl-5-(cyclopropylsulfonyl)-4H-pyrazolo[1,5-a]pyrazine
The compound features a fused pyrazole ring system with two cyclopropyl groups, enhancing its potential interactions with biological targets due to the presence of nitrogen atoms and a sulfonyl group.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
Research has indicated that compounds within the pyrazolo family exhibit promising anticancer properties. For instance, related pyrazolo compounds have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) through mechanisms involving cell cycle arrest and apoptosis induction.
- Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine | MCF-7 | >100 | No significant cytotoxicity observed |
| Pyrazolo[1,5-a]pyrazine derivative | K-562 | 20-30 | Induction of apoptosis |
These findings suggest that while some pyrazolo derivatives may lack direct cytotoxic effects at certain concentrations, they could still play roles in modulating cellular pathways relevant to cancer progression.
The mechanisms underlying the biological activity of this compound likely involve:
- Inhibition of Protein Kinases : Similar compounds have been evaluated for their ability to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some pyrazoles exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Case Studies
A notable study evaluated the cytotoxic effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that while some compounds did not exhibit significant cytotoxicity at tested concentrations, they influenced cellular signaling pathways that could enhance the efficacy of existing therapies.
Study Findings
- In vitro assays demonstrated that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation.
- Flow cytometry analyses revealed changes in cell cycle distribution following treatment with this compound.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group reactivity compared to THF .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation via intermediate stabilization .
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
